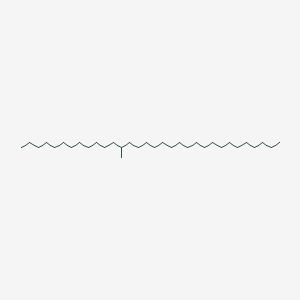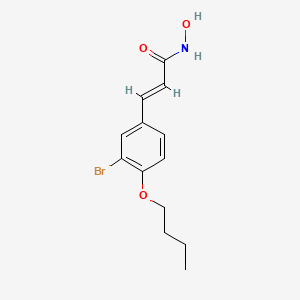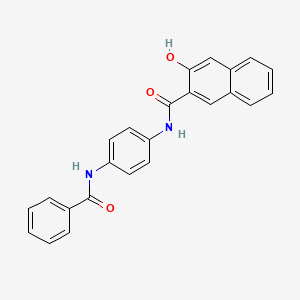![molecular formula C6H7NO3S B14687573 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 28318-38-9](/img/structure/B14687573.png)
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . The reaction conditions often include the use of specific solvents and catalysts to ensure the efficient production of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods used are optimized for cost-effectiveness and environmental sustainability, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various penicillin derivatives, which have different antibacterial properties. These derivatives are crucial in the development of new antibiotics to combat resistant bacterial strains .
Aplicaciones Científicas De Investigación
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of cephalosporins and other β-lactam antibiotics.
Biology: It is used in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It forms the backbone of many penicillin antibiotics used to treat bacterial infections.
Mecanismo De Acción
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterium .
Comparación Con Compuestos Similares
Similar Compounds
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Oxacillin: A penicillinase-resistant penicillin used to treat resistant staphylococci infections.
Ticarcillin: A penicillin antibiotic used to treat a variety of bacterial infections.
Uniqueness
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its core structure, which allows for the synthesis of a wide range of penicillin derivatives. Its ability to inhibit bacterial cell wall synthesis makes it a vital component in the fight against bacterial infections .
Propiedades
Número CAS |
28318-38-9 |
|---|---|
Fórmula molecular |
C6H7NO3S |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h3,5H,1-2H2,(H,9,10) |
Clave InChI |
DNHPKCHVSYFMCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2N(C1=O)C(CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)


![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)




![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)



